4-アミノ-1-ナフトール

概要

説明

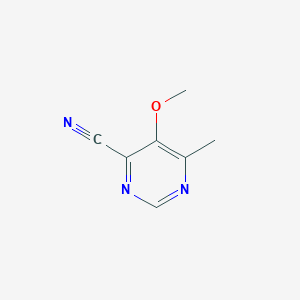

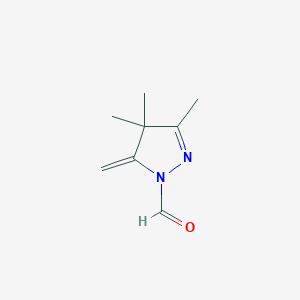

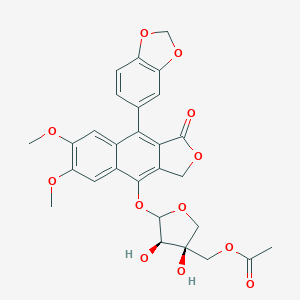

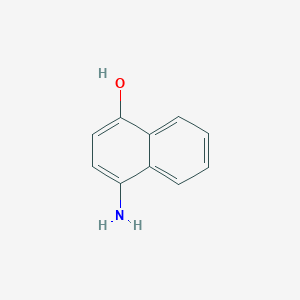

4-アミノ-1-ナフトールは、分子式C10H9NOを持つ有機化合物です。ナフタレンの誘導体であり、ナフタレン環にアミノ基 (-NH2) とヒドロキシル基 (-OH) が結合しているのが特徴です。この化合物は、化学、生物学、工業など、さまざまな分野での用途で知られています。

合成経路と反応条件:

1-ナフトールから: 一般的な方法の1つは、ナフタレンをニトロ化して1-ニトロナフタレンを生成し、その後水素化して1-ナフチルアミンを生成する方法です。

1,3-ジヒドロキシナフタレンから: 別の方法として、1,3-ジヒドロキシナフタレンの空気酸化があります。

工業生産方法: 工業生産では、多くの場合、4-アミノアルキル-1-ナフトール誘導体の合成を行い、その後、目的の化合物に変換します。 .

反応の種類:

酸化: 4-アミノ-1-ナフトールは、酸化されて1,4-ナフトキノンを生成することができます。

還元: この化合物は、4-アミノアルキル-1-ナフトールなどのさまざまな誘導体を生成するために還元することができます。

置換: この化合物は、ジアゾニウム塩と反応してジアゾ染料を生成するブッヘラー反応など、置換反応に関与することができます。

一般的な試薬と条件:

酸化: 空気または化学酸化剤。

還元: 触媒の存在下での水素ガス。

置換: 酸性条件下でのジアゾニウム塩。

主要な製品:

酸化: 1,4-ナフトキノン。

還元: 4-アミノアルキル-1-ナフトール誘導体。

置換: ジアゾ染料。

科学研究における用途

4-アミノ-1-ナフトールは、科学研究で幅広い用途があります。

科学的研究の応用

4-Amino-1-naphthol has a wide range of applications in scientific research:

作用機序

4-アミノ-1-ナフトールの作用機序は、さまざまな分子標的や経路との相互作用に関与しています。 例えば、アフィニティークロマトグラフィーでは、特定のタンパク質に選択的に結合し、それらの精製を促進します。 . この化合物の反応性は、さまざまな化学反応に関与するアミノ基とヒドロキシル基の存在によって大きく影響されます。

類似の化合物:

1-アミノ-2-ナフトール-4-スルホン酸: 染料の製造に使用されます。

5-アミノ-1-ナフトール: 同様の性質を持つ別のナフトール誘導体です。

4-アミノ-3-ヒドロキシ-1-ナフタレンスルホン酸: 染料の合成に使用されます。

独自性: 4-アミノ-1-ナフトールは、ナフタレン環にアミノ基とヒドロキシル基が特異的に結合しているため、独特の化学反応性とさまざまな分野での用途を持っています。

生化学分析

Biochemical Properties

The biochemical properties of 4-Amino-1-naphthol are largely determined by its structure, which includes an amino group and a hydroxyl group These functional groups allow it to participate in various biochemical reactions

Cellular Effects

It has been suggested that it may have potential effects on lysosomal enzymes when exposed to high doses of radiation

Molecular Mechanism

It is known that the compound can interact with other molecules through its amino and hydroxyl groups

Temporal Effects in Laboratory Settings

It is known that the compound must be kept dry during storage to avoid oxidation and discoloration .

Metabolic Pathways

While naphthalene and its derivatives are known to be metabolized by various organisms

類似化合物との比較

1-Amino-2-naphthol-4-sulfonic acid: Used in dye production.

5-Amino-1-naphthol: Another naphthol derivative with similar properties.

4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Used in the synthesis of dyes.

Uniqueness: 4-Amino-1-naphthol is unique due to its specific combination of amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and applications in various fields.

特性

IUPAC Name |

4-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJQKDJOYSQVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182580 | |

| Record name | 4-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-90-4 | |

| Record name | 4-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-naphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-4-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02W29959D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 4-amino-1-naphthol has the molecular formula C10H9NO and a molecular weight of 159.19 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize 4-amino-1-naphthol. [] Studies have investigated the formation of monomeric and dimeric ions using laser desorption/ionization (LDI) with a nitrogen laser. []

A: 4-Amino-1-naphthol serves as a redox mediator in electrochemical biosensors. [, , , , ] It participates in electrochemical-chemical (EC) and electrochemical-enzymatic (EN) redox cycling, enhancing the sensitivity of detection for various analytes. [, , , , ]

A: 4-Amino-1-naphthol undergoes repeated cycles of oxidation and reduction at the electrode surface in the presence of appropriate enzymes and reducing agents. [, , , , ] This continuous electron transfer amplifies the electrochemical signal, resulting in a higher sensitivity for analyte detection. [, , , , ]

A: The pH of the solution significantly impacts the electrochemical behavior of 4-amino-1-naphthol during redox cycling. [] As pH decreases, the formal potentials of both 4-amino-1-naphthol and the reducing agent tris(3-carboxyethyl)phosphine (TCEP) increase. [] This pH dependence is crucial for optimizing the sensitivity and selectivity of electrochemical detection methods employing 4-amino-1-naphthol. []

A: Studies using Escherichia coli and Streptococcus faecalis revealed that the position of hydroxyl or amino groups on the naphthalene ring significantly influences radiosensitizing activity. [, ] Compounds with these groups in the ortho and para positions, like 4-amino-1-naphthol, demonstrated greater effectiveness. [, ]

A: Research suggests that the presence of a methyl group, as in vitamin K5 (2-methyl-4-amino-1-naphthol), can reduce the compound's effectiveness compared to 4-amino-1-naphthol in terms of radiosensitizing activity. [] Shifting the amino group to the adjacent ring in aminonaphthol also impacted synergism with radiation. []

A: 4-Amino-1-naphthol, particularly vitamin K5 (2-methyl-4-amino-1-naphthol hydrochloride), exhibits strong antimicrobial properties against various bacteria and fungi. [, , , , ] It shows inhibitory or lethal effects against pathogens like Staphylococcus aureus, Escherichia coli, Bacillus pyocyaneum, and Candida albicans. [, , , , , ]

A: Yes, studies demonstrate that 4-amino-1-naphthol can synergistically enhance the activity of antibiotics like penicillin against certain bacteria. [] This suggests its potential use in combination therapy to combat microbial infections. []

ANone: While 4-amino-1-naphthol exhibits antimicrobial and other biological activities, information on its toxicity profile, particularly long-term effects, requires further investigation.

A: A new tetrazolium method utilizes 4-amino-1-naphthol, released from the hydrolysis of Gly-L-Pro-1-hydroxy-4-naphthylamide, for the histochemical localization of dipeptidyl peptidase IV. [] This method allows for precise enzyme localization by forming colored formazans at the sites of enzyme activity. []

A: Early research on 4-amino-1-naphthol focused on its antimicrobial properties and potential as a preservative. [, ] Later, its role in redox cycling reactions for electrochemical sensing and its applications in various assays emerged as important areas of study. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。